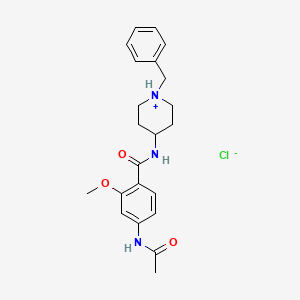![molecular formula C10H10O4S2 B13774824 1,3,6,8-tetrahydrothieno[3,4-g][2]benzothiole 2,2,7,7-tetraoxide CAS No. 63458-33-3](/img/structure/B13774824.png)
1,3,6,8-tetrahydrothieno[3,4-g][2]benzothiole 2,2,7,7-tetraoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,6,8-tetrahydrothieno3,4-gbenzothiole 2,2,7,7-tetraoxide is a heterocyclic compound with a unique structure that includes sulfur and oxygen atoms
Métodos De Preparación
The synthesis of 1,3,6,8-tetrahydrothieno3,4-gbenzothiole 2,2,7,7-tetraoxide involves several steps. One common method includes the reaction of 4-aryl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines with activated alkynes. This domino reaction yields the corresponding tetrahydrothieno[2,3-d]azocines . The reaction conditions typically involve the use of electron-deficient alkynes and various solvents, with yields ranging from 12% to 95% .
Análisis De Reacciones Químicas
1,3,6,8-tetrahydrothieno3,4-gbenzothiole 2,2,7,7-tetraoxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into different thiol derivatives.
Substitution: The compound can undergo substitution reactions, where different functional groups replace the hydrogen atoms on the benzothiole ring.
Common reagents used in these reactions include dimethyl acetylenedicarboxylate (DMAD), methyl propiolate, and various alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3,6,8-tetrahydrothieno3,4-gbenzothiole 2,2,7,7-tetraoxide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3,6,8-tetrahydrothieno3,4-gbenzothiole 2,2,7,7-tetraoxide involves its interaction with various molecular targets and pathways. The compound’s sulfur and oxygen atoms play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1,3,6,8-tetrahydrothieno3,4-gbenzothiole 2,2,7,7-tetraoxide can be compared with other similar compounds, such as:
1,3,6,8-Tetraoxa-2,7-dithiaspiro[4.4]nonane, 2,2,7,7-tetraoxide: This compound has a similar structure but includes oxygen atoms instead of sulfur.
4,7,8,9-Tetrahydrothieno[2,3-d]azocines: These compounds are synthesized using similar methods and have comparable chemical properties.
The uniqueness of 1,3,6,8-tetrahydrothieno3,4-g
Propiedades
Número CAS |
63458-33-3 |
|---|---|
Fórmula molecular |
C10H10O4S2 |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
1,3,6,8-tetrahydrothieno[3,4-g][2]benzothiole 2,2,7,7-tetraoxide |
InChI |
InChI=1S/C10H10O4S2/c11-15(12)3-7-1-2-8-4-16(13,14)6-10(8)9(7)5-15/h1-2H,3-6H2 |
Clave InChI |
NWHOJMSFZJENKN-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CS1(=O)=O)C3=C(CS(=O)(=O)C3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(4Z)-4-[(5-carboxy-3,3-dimethyl-1-octylindol-1-ium-2-yl)methylidene]-2-[(E)-(1-ethyl-3,3-dimethylindol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B13774785.png)

![4-[4-(Octyloxy)benzene-1-sulfonyl]phenol](/img/structure/B13774792.png)






